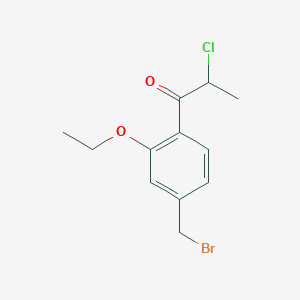
1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsFor instance, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, which is then converted to the desired chloropropanone .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The bromination step, for example, can be carried out using bromine or other brominating agents under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives .
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 4-(Bromomethyl)benzoic acid methyl ester
- 1-(Bromomethyl)cyclopropylmethanol
- 4-(Bromomethyl)-2-ethoxyphenyl derivatives
Uniqueness: 1-(4-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry and potential for various research applications .
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-6-9(7-13)4-5-10(11)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
YOEWFXOSRFVULH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CBr)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















